Cas no 41051-72-3 (2-methylbutane-1,2-diol)

2-methylbutane-1,2-diol structure
Productnaam:2-methylbutane-1,2-diol
2-methylbutane-1,2-diol Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Butanediol,2-methyl-
- 2-METHYL-1,2-BUTANEDIOL
- (2R)-2-METHYL-1,2-BUTANEDIOL
- (2S)-2-METHYL-1,2-BUTANEDIOL
- 1,2-dihydroxy-2-methylbutane
- 2-Methyl-butan-1,2-diol
- 2-methyl-butane-1,2-diol
- AC1MHOZ9
- AGN-PC-00LXE7
- EINECS 255-191-5
- 41051-72-3
- EN300-265917
- DTXSID10961411
- CHEBI:131357
- 2-methyl-2-butanol alcohol
- SCHEMBL223395
- NS00057350
- Q27225113
- 2-Methylbutane-1,2-diol
- AKOS006293632
- D78587
- 2-methylbutane-1,2-diol
-
- MDL: MFCD06659740
- Inchi: InChI=1S/C5H12O2/c1-3-5(2,7)4-6/h6-7H,3-4H2,1-2H3
- InChI-sleutel: DOPZLYNWNJHAOS-UHFFFAOYSA-N
- LACHT: CCC(CO)(C)O
Berekende eigenschappen
- Exacte massa: 104.08376
- Monoisotopische massa: 104.084
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 7
- Aantal draaibare bindingen: 2
- Complexiteit: 54
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 40.5Ų
- XLogP3: 0
Experimentele eigenschappen
- Dichtheid: 0.9917 (rough estimate)
- Smeltpunt: 50.86°C (estimate)
- Kookpunt: 209.24°C (rough estimate)
- Vlampunt: 78.5°C
- Brekindex: 1.4480
- PSA: 40.46
- LogboekP: 0.13970
2-methylbutane-1,2-diol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-265917-0.5g |
2-methylbutane-1,2-diol |
41051-72-3 | 95% | 0.5g |
$374.0 | 2023-02-28 | |
TRC | M294998-10mg |
2-methylbutane-1,2-diol |
41051-72-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | M294998-50mg |
2-methylbutane-1,2-diol |
41051-72-3 | 50mg |
$ 160.00 | 2022-06-04 | ||
TRC | M294998-100mg |
2-methylbutane-1,2-diol |
41051-72-3 | 100mg |
$ 230.00 | 2022-06-04 | ||
1PlusChem | 1P00C6Q5-5g |
2-METHYL-1,2-BUTANEDIOL |
41051-72-3 | 95% | 5g |
$1852.00 | 2023-12-17 | |
1PlusChem | 1P00C6Q5-10g |
2-METHYL-1,2-BUTANEDIOL |
41051-72-3 | 95% | 10g |
$2715.00 | 2023-12-17 | |
1PlusChem | 1P00C6Q5-500mg |
2-METHYL-1,2-BUTANEDIOL |
41051-72-3 | 95% | 500mg |
$525.00 | 2024-05-02 | |
Enamine | EN300-265917-0.05g |
2-methylbutane-1,2-diol |
41051-72-3 | 95% | 0.05g |
$94.0 | 2023-02-28 | |
Enamine | EN300-265917-0.1g |
2-methylbutane-1,2-diol |
41051-72-3 | 95% | 0.1g |
$140.0 | 2023-02-28 | |
Enamine | EN300-265917-2.5g |
2-methylbutane-1,2-diol |
41051-72-3 | 95% | 2.5g |
$978.0 | 2023-02-28 |
2-methylbutane-1,2-diol Gerelateerde literatuur
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Hamish D. Toop,Matthew D. Dun,Bryony K. Ross,Hayley M. Flanagan,Nicole M. Verrills,Jonathan C. Morris Org. Biomol. Chem. 2016 14 4605
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2. Studies on the biosynthesis of β-lactam antibiotics. Part I. Stereospecific syntheses of (2RS,3S)-[4,4,4-2H3]-, (2RS,3S)-[4-3H]-, (2RS,3R)-[4-3H]-, and (2RS,3S)-[4-13C]-valine. Incorporation of (2RS,3S)-[4-13C]-valine into penicillin VD. John Aberhart,Lawrence J. Lin J. Chem. Soc. Perkin Trans. 1 1974 2320
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Yoshinari Sawama,Yuka Sawama,Norbert Krause Org. Biomol. Chem. 2008 6 3573
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Raka G. Dastidar,Peter H. Galebach,Michael P. Lanci,Chengrong Wang,Yi Du,George W. Huber Green Chem. 2022 24 350
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5. Synthesis of C-2 functionalised 1,6,8-trioxadispiro[4.1.5.3]pentadec-13-enesPaul R. Allen,Margaret A. Brimble,Fares A. Fares J. Chem. Soc. Perkin Trans. 1 1998 2403
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:41051-72-3)2-methylbutane-1,2-diol

Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):743.0